molecular formula C11H16N4O B8768272 (6-Amino-pyridin-3-yl)-(4-methyl-piperazin-1-yl)-methanone CAS No. 652138-83-5

(6-Amino-pyridin-3-yl)-(4-methyl-piperazin-1-yl)-methanone

Cat. No. B8768272
Key on ui cas rn: 652138-83-5
M. Wt: 220.27 g/mol
InChI Key: JZYJBWFPXITDHW-UHFFFAOYSA-N
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Patent
US07514468B2

Procedure details

3.00 g 6-amino-nicotinic acid are dissolved in 30 ml of dimethylformamide and 4.05 g of N,N-carbonyldiimidazole are added. The mixture is briefly heated to 70° C. and then stirred for a further hour at ambient temperature. After this time 4.85 ml of N-methylpiperazine are added and the mixture is stirred for 12 hours at ambient temperature. The solvent is eliminated and the residue is purified through a silica gel column with methylene chloride/ethanol/ammonia 7:1:0.1 as eluant.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
4.85 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.[CH3:23][N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1>CN(C)C=O>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:27]2[CH2:28][CH2:29][N:24]([CH3:23])[CH2:25][CH2:26]2)=[O:8])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NC=C(C(=O)O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.05 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Three
Name
Quantity
4.85 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for a further hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 12 hours at ambient temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the residue is purified through a silica gel column with methylene chloride/ethanol/ammonia 7:1:0.1 as eluant

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C=C1)C(=O)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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